ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H24FN3O3S3 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.09638332 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and related compounds have been synthesized and characterized for various potential applications, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, Narayana et al. (2006) described the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds showed promising biological activity, including antibacterial, antifungal, and antiinflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).
Similarly, Gad et al. (2020) utilized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for the discovery of new apoptosis-inducing agents for breast cancer, highlighting the compound's potential in anticancer therapeutic development. Several derivatives demonstrated significant antiproliferative potential against cancer cell lines, with notable effectiveness in inducing apoptosis in MCF-7 cells (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Antimicrobial and Antioxidant Activities
Research by Raghavendra et al. (2016) explored the synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which were screened for their antimicrobial and antioxidant activities. Some compounds displayed excellent antibacterial and antifungal properties, as well as significant antioxidant potential, showcasing the versatility of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Properties
IUPAC Name |
ethyl 2-[[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S3/c1-2-28-20(27)18-15-5-3-4-6-16(15)31-19(18)23-21(29)25-24-17(26)12-30-11-13-7-9-14(22)10-8-13/h7-10H,2-6,11-12H2,1H3,(H,24,26)(H2,23,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOYAJOBSPOSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NNC(=O)CSCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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